molecular formula C18H19N3O4S B10992244 ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10992244
M. Wt: 373.4 g/mol
InChI Key: UCVLXDFEOROYCL-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a complex molecular structure that contributes to its biological activity. The compound features an indole moiety, which is known for its role in various biological processes and interactions.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

Antimicrobial Activity

Research indicates that derivatives containing thiazole and indole rings exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have shown efficacy against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Studies have demonstrated that thiazole derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

Analgesic Effects

The analgesic activity of compounds related to this compound has been documented in several studies. These compounds have shown significant pain relief comparable to standard analgesics like ibuprofen .

Synthesis and Evaluation

A study focused on synthesizing thiazole derivatives similar to this compound reported successful synthesis methods that yielded compounds with notable biological activities. The evaluation included in vitro assays demonstrating antibacterial and anti-inflammatory effects .

Clinical Implications

Clinical trials assessing the safety and efficacy of thiazole-containing compounds have indicated potential for development as therapeutic agents for infectious diseases and inflammatory conditions. The results suggest that these compounds could serve as lead candidates for further drug development .

Data Tables

Application AreaObserved EffectReference
Antimicrobial ActivityEffective against S. aureus
Anti-inflammatoryReduced edema in animal models
AnalgesicComparable pain relief to ibuprofen

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The thiazole ring can also contribute to the compound’s biological activity by interacting with enzymes or other proteins .

Biological Activity

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 298.37 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation.

In Vitro Studies

  • CDK Inhibition : Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on CDK4 with IC50 values ranging from 4.2 to 34 nmol/L. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HCT116 and PC6 .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in melanoma cell lines, suggesting its potential for halting tumor progression .
  • Cytotoxicity : In a comparative study, the compound exhibited cytotoxic effects against several cancer cell lines with varying degrees of potency, indicating a promising therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy:

In Vitro Antimicrobial Studies

  • Bacterial Activity : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 77.38 µM against various strains .
  • Fungal Activity : It also showed antifungal properties against Candida albicans, with MIC values indicating effective inhibition compared to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Thiazole RingContributes to CDK inhibition
Indole MoietyImparts anticancer properties

The presence of the methoxy group on the indole ring significantly enhances the compound's ability to interact with biological targets, leading to improved pharmacological profiles.

Case Studies

Several case studies have documented the efficacy of similar compounds derived from thiazole and indole frameworks:

  • Thiazole-Indole Derivatives : A study reported that thiazole-indole derivatives exhibited notable anticancer activity through apoptosis induction in cancer cells .
  • Clinical Trials : Ongoing clinical trials are exploring the use of CDK inhibitors in treating various cancers, indicating a growing interest in compounds like this compound as potential therapeutic agents.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)9-12-11-26-18(19-12)20-16(22)10-21-8-7-13-14(21)5-4-6-15(13)24-2/h4-8,11H,3,9-10H2,1-2H3,(H,19,20,22)

InChI Key

UCVLXDFEOROYCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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